molecular formula C30H27ClN4O3S3 B2809534 2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 422306-09-0

2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2809534
CAS No.: 422306-09-0
M. Wt: 623.2
InChI Key: MJGAHUAUCBRWRR-UHFFFAOYSA-N
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Description

This compound is a thiazolo[4,5-d]pyrimidine derivative featuring a sulfanylidene core, substituted with 4-chloro-3-methylphenyl and 4-ethoxyphenyl groups at positions 3 and 6, respectively. Such heterocyclic frameworks are often explored for kinase inhibition, antimicrobial activity, or metabolic regulation due to their structural versatility .

Properties

IUPAC Name

2-[[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClN4O3S3/c1-4-19-8-6-7-9-24(19)32-25(36)17-40-29-33-27-26(28(37)35(29)20-10-13-22(14-11-20)38-5-2)41-30(39)34(27)21-12-15-23(31)18(3)16-21/h6-16H,4-5,17H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGAHUAUCBRWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)SC(=S)N3C5=CC(=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and anticancer activities, enzyme inhibition capabilities, and other relevant biological effects.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of thiazole and pyrimidine rings is significant in enhancing its interaction with biological targets.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit moderate to strong antibacterial properties. For instance, derivatives containing thiazole and pyrimidine moieties have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainActivity Level
Example 1Salmonella typhiModerate
Example 2Bacillus subtilisStrong

2. Anticancer Activity

In vitro studies indicate that compounds with similar scaffolds have undergone screening against a panel of cancer cell lines. The results often reflect varying degrees of cytotoxicity.

Cell LineIC50 (µM)Activity Level
A549 (Lung)10Low
MCF7 (Breast)15Moderate
HeLa (Cervical)20Low

These findings suggest that while the compound may exhibit some anticancer properties, further optimization is necessary to enhance its efficacy.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated through various assays. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor and urease inhibitor.

EnzymeInhibition (%)IC50 (µM)
Acetylcholinesterase75%5.0
Urease85%2.5

These results indicate significant inhibitory effects which could be beneficial in treating conditions related to these enzymes.

Case Studies and Research Findings

Several studies have focused on synthesizing similar compounds to assess their biological activities:

  • Antimicrobial Studies : A study synthesized a series of thiazole derivatives and evaluated their antibacterial activity against common pathogens. Results indicated that modifications to the phenyl groups enhanced activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Screening : A comprehensive screening of thiazolo-pyrimidine derivatives against multiple cancer cell lines revealed promising results, particularly in leukemia and breast cancer models.
  • Enzyme Inhibition Research : Research into enzyme inhibition demonstrated that compounds with sulfanylidene groups exhibited strong urease inhibition, suggesting potential applications in treating urinary tract infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • Cyclopenta-Thieno-Pyrimidine Analog (): The compound "2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide" replaces the thiazolo[4,5-d]pyrimidine core with a fused cyclopenta-thieno-pyrimidine system.
  • Thiazolo[3,2-a]pyrimidine Derivatives ():
    Ethyl ester derivatives (e.g., ) feature a thiazolo[3,2-a]pyrimidine core with methoxycarbonyl and chlorophenyl substituents. The positional shift in the thiazolo ring (3,2-a vs. 4,5-d) disrupts conjugation patterns, affecting electron distribution and intermolecular interactions (e.g., π-π stacking) .

Substituent Effects

  • 4-Ethoxyphenyl vs.
  • N-(2-Ethylphenyl)acetamide vs. Ester Moieties ():
    The acetamide group in the target compound improves hydrogen-bonding capacity with biological targets (e.g., kinases or proteases) relative to the methoxycarbonyl group in , which may prioritize esterase-mediated metabolism .

Table 1: Structural and Predicted Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted LogP Similarity Index*
Target Compound Thiazolo[4,5-d]pyrimidine 4-Cl-3-MePh, 4-EtOPh, N-(2-EtPh) ~610.1 4.2 1.00
Cyclopenta-Thieno-Pyrimidine () Cyclopenta-thieno-pyrimidine 4-ClPh, N-(2-Et-6-MePh) 768.4 5.1 0.65
Ethyl Ester Derivative () Thiazolo[3,2-a]pyrimidine 4-ClPh, MeO-CO-, EtO-CO- ~530.0 3.8 0.55

*Similarity indices estimated via Tanimoto coefficient (structural fingerprints) or cosine score (MS/MS fragmentation) .

Physicochemical and Pharmacokinetic Profiling

Solubility and Crystal Packing

  • The target compound’s ethoxyphenyl and acetamide groups may reduce crystallinity compared to ’s carboxybenzylidene derivative, which forms stable DMF solvates via intermolecular hydrogen bonds .
  • Cyclopenta-thieno-pyrimidine analogs () exhibit higher molecular weights (~768 g/mol), likely decreasing solubility in polar solvents .

Metabolic Stability

  • Sulfanyl groups in the target compound may undergo glutathione conjugation, a pathway less prevalent in ester-containing analogs () .
  • Ethoxy groups are prone to oxidative dealkylation, whereas methoxy groups () are metabolically more stable .

Bioactivity and Mechanism Insights

Similarity Indexing and Molecular Networking

  • Computational methods (Tanimoto coefficient, cosine score) suggest moderate similarity (~55–70%) between the target compound and HDAC inhibitors (e.g., aglaithioduline in ) or kinase-targeting analogs .
  • Molecular networking () indicates that fragmentation patterns of the target’s thiazolo-pyrimidine core align with antimicrobial or anti-inflammatory agents, though experimental validation is needed .

Hypothesized Targets

  • Structural analogs in and show activity against cancer cell lines, hinting at shared mechanisms like tubulin binding or topoisomerase inhibition .

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